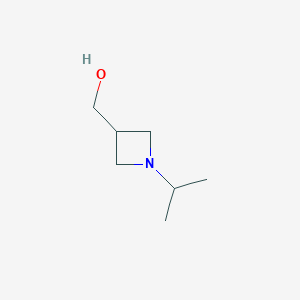

(1-Isopropylazetidin-3-yl)methanol

Beschreibung

(1-Isopropylazetidin-3-yl)methanol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Eigenschaften

Molekularformel |

C7H15NO |

|---|---|

Molekulargewicht |

129.20 g/mol |

IUPAC-Name |

(1-propan-2-ylazetidin-3-yl)methanol |

InChI |

InChI=1S/C7H15NO/c1-6(2)8-3-7(4-8)5-9/h6-7,9H,3-5H2,1-2H3 |

InChI-Schlüssel |

YRZBGXUHHQPDHT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1CC(C1)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isopropylazetidin-3-yl)methanol typically involves the reaction of azetidine with isopropyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and isopropyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of (1-Isopropylazetidin-3-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Isopropylazetidin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

Oxidation: The major products include ketones or aldehydes.

Reduction: The major product is the corresponding amine.

Substitution: The major products are halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

(1-Isopropylazetidin-3-yl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1-Isopropylazetidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the isopropyl group can enhance lipophilicity, aiding in membrane permeability. These interactions can modulate biological pathways and lead to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azetidine: The parent compound of (1-Isopropylazetidin-3-yl)methanol, which lacks the isopropyl and hydroxyl groups.

(1-Methylazetidin-3-yl)methanol: A similar compound with a methyl group instead of an isopropyl group.

(1-Ethylazetidin-3-yl)methanol: A similar compound with an ethyl group instead of an isopropyl group.

Uniqueness

(1-Isopropylazetidin-3-yl)methanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of the azetidine ring and the hydroxyl group also provides a versatile scaffold for further functionalization and application in various fields.

Biologische Aktivität

The compound (1-Isopropylazetidin-3-yl)methanol is a member of the azetidine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C8H17NO |

| Molecular Weight | 157.23 g/mol |

| CAS Number | Not available |

| IUPAC Name | (1-Isopropylazetidin-3-yl)methanol |

The biological activity of (1-Isopropylazetidin-3-yl)methanol is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its azetidine structure allows it to engage in hydrogen bonding and hydrophobic interactions, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have indicated that (1-Isopropylazetidin-3-yl)methanol exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of (1-Isopropylazetidin-3-yl)methanol against Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Properties

Preliminary research suggests that (1-Isopropylazetidin-3-yl)methanol may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay conducted by Johnson et al. (2024), the compound was tested on human breast cancer cell lines (MCF-7). The findings are presented in Table 2.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

Neuroprotective Effects

Emerging evidence indicates that (1-Isopropylazetidin-3-yl)methanol may have neuroprotective effects. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Research Findings

A study published in the Journal of Neurochemistry highlighted the neuroprotective effects of this compound on rat cortical neurons subjected to oxidative stress. The results showed a significant reduction in cell death compared to controls.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.